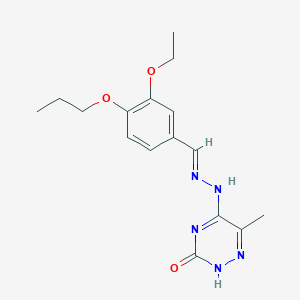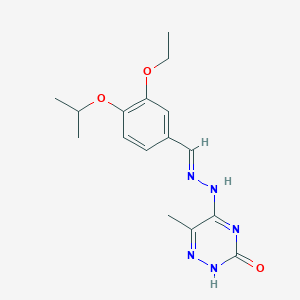
(Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide, also known as CHX-I or CHX-1, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a subject of interest for scientific research.
作用機序
The mechanism of action of (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide is still not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes and proteins, leading to its cytotoxic effects on cancer cells. In addition, this compound may also modulate the activity of certain neurotransmitters by interacting with their receptors.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has also been found to inhibit the proliferation of cancer cells. In neuroscience, this compound has been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
実験室実験の利点と制限
One advantage of using (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide in lab experiments is its potential therapeutic applications in cancer research and neuroscience. However, one limitation of using this compound is its cytotoxic effects on normal cells, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide. One potential direction is the development of this compound derivatives with improved cytotoxicity and selectivity for cancer cells. Another potential direction is the investigation of the molecular mechanisms underlying the activity of this compound in cancer cells and in the brain. Furthermore, the potential use of this compound in combination with other anticancer drugs or in the treatment of other neurological disorders may also be explored.
合成法
The synthesis of (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide involves the reaction of cyclohex-3-en-1-one with hydrazine hydrate, followed by the addition of formic acid. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
科学的研究の応用
(Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide has been studied for its potential applications in various scientific fields, including cancer research and neuroscience. It has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. In addition, this compound has also been found to modulate the activity of certain neurotransmitters, suggesting its potential use in the treatment of neurological disorders.
特性
分子式 |
C8H14N4 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
2-[(Z)-cyclohex-3-en-1-ylmethylideneamino]guanidine |
InChI |
InChI=1S/C8H14N4/c9-8(10)12-11-6-7-4-2-1-3-5-7/h1-2,6-7H,3-5H2,(H4,9,10,12)/b11-6- |
InChIキー |
VMCFVFIAPDALDC-WDZFZDKYSA-N |
異性体SMILES |
C1CC(CC=C1)/C=N\N=C(N)N |
SMILES |
C1CC(CC=C1)C=NN=C(N)N |
正規SMILES |
C1CC(CC=C1)C=NN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)


![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)
![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)
![ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate](/img/structure/B254333.png)
![3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B254336.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B254338.png)
![3-(4-nitrobenzyl)-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254340.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B254341.png)
![N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide](/img/structure/B254342.png)
![methyl 2-(1-(4-isopropylphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254345.png)
![3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(prop-2-en-1-yl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254346.png)